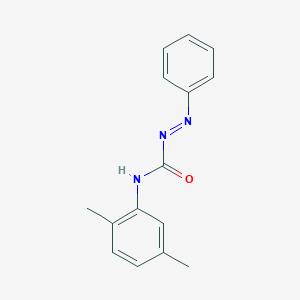
Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- is a chemical compound known for its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- typically involves the reaction of diazenecarboxamide with 2,5-dimethylphenyl and phenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .
Major Products Formed
Aplicaciones Científicas De Investigación
Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes and proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- include:
- N-(2,5-Dimethylphenyl)formamide
- 2-(Diethylamino)-N-(2,5-dimethylphenyl)acetamide Hydrochloride
- N-(2,5-Dimethylphenyl)-2-pyrazinecarboxamide
Uniqueness
What sets Diazenecarboxamide, N-(2,5-dimethylphenyl)-2-phenyl- apart from these similar compounds is its unique structure, which imparts specific reactivity and properties. This makes it particularly useful in certain applications where other compounds may not be as effective.
Propiedades
Número CAS |
178913-15-0 |
|---|---|
Fórmula molecular |
C15H15N3O |
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-3-phenyliminourea |
InChI |
InChI=1S/C15H15N3O/c1-11-8-9-12(2)14(10-11)16-15(19)18-17-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,19) |
Clave InChI |
VCUHJDRDLZWDMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)NC(=O)N=NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)
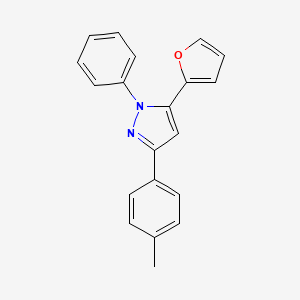
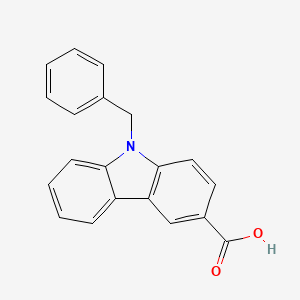
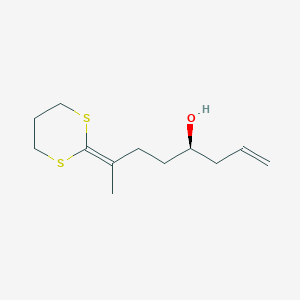
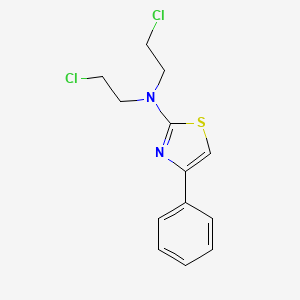
![Oxazolo[3,2-a]pyridinium, 5-methyl-2-(4-nitrophenyl)-, perchlorate](/img/structure/B12569375.png)
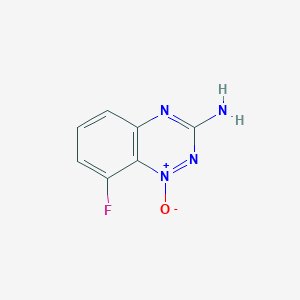
![2,6-bis[3-(3-ethenylphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12569378.png)
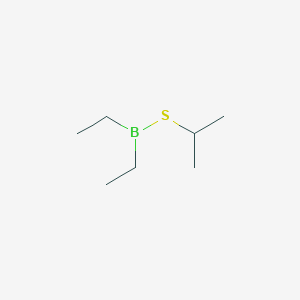
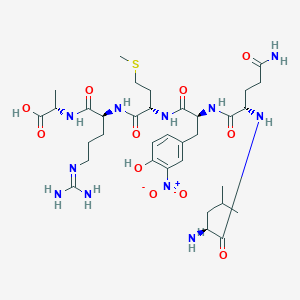
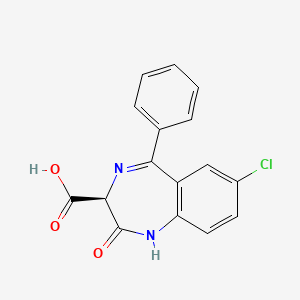
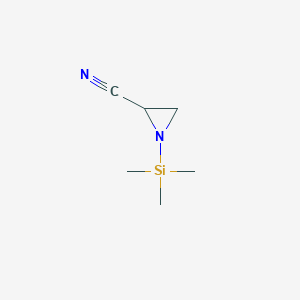
![Dibutyl[(4-methylphenyl)methyl]tellanium bromide](/img/structure/B12569396.png)
![Benzoic acid, 3,4-bis[(11-hydroxyundecyl)oxy]-](/img/structure/B12569404.png)
